Home > Products > Screening Compounds P36945 > Trilaciclib hydrochloride
Trilaciclib hydrochloride - 1374635-07-0

Trilaciclib hydrochloride

Catalog Number: EVT-8201399
CAS Number: 1374635-07-0
Molecular Formula: C24H32Cl2N8O
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: 2'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}spiro[7,8-dihydropyrazino[5,6]pyrrolo[1,2-d]pyrimidine-9,1'-cyclohexane]-6-one dihydrochloride
  • Molecular Formula: C24H32Cl2N8O
  • CAS Registry Number: 1977495-97-8
  • Drug Type: Small molecule drug
  • Therapeutic Area: Oncology, specifically for small cell lung cancer
Synthesis Analysis

The synthesis of trilaciclib hydrochloride involves several steps that optimize yield and efficiency. The primary method disclosed by G1 Therapeutics includes:

  1. Condensation Reaction: Combining 2-(methylthio)-7H-pyrrole[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol to form an intermediate.
  2. Cyclization Reaction: The intermediate undergoes internal cyclization to produce another intermediate.
  3. Nucleophilic Substitution: This final step involves reacting the second intermediate with 1-methyl-4-(6-aminopyridine-3-yl)piperazine under strong alkaline conditions to yield trilaciclib hydrochloride.

This method significantly shortens the synthesis route compared to previous techniques, resulting in improved total yields and efficiency .

Molecular Structure Analysis

Trilaciclib hydrochloride exhibits a complex molecular structure characterized by a spirocyclic framework. The key features include:

  • Spirocyclic Core: A unique spiro structure that contributes to its biological activity.
  • Pyrimidine and Piperazine Moieties: These components are essential for its interaction with cyclin-dependent kinases.

The structural formula can be represented as follows:

C24H32Cl2N8O\text{C}_{24}\text{H}_{32}\text{Cl}_2\text{N}_8\text{O}

X-ray diffraction studies have been utilized to analyze solid-state forms of trilaciclib, confirming its crystalline nature and polymorphic characteristics which are crucial for its stability and bioavailability .

Chemical Reactions Analysis

Trilaciclib hydrochloride is primarily involved in reactions that modulate its pharmacological properties:

  1. Nucleophilic Substitution Reactions: These are critical in forming the final compound from intermediates, where nucleophiles attack electrophilic centers.
  2. Cyclization Reactions: Internal cyclization contributes to the formation of the spirocyclic structure that is vital for its activity against cyclin-dependent kinases.

These reactions are typically carried out under controlled conditions (e.g., temperature, pH) to ensure optimal yields and purity of the final product .

Mechanism of Action

Trilaciclib acts as a potent inhibitor of cyclin-dependent kinases 4 and 6, which play essential roles in cell cycle regulation. By inhibiting these kinases, trilaciclib effectively:

  • Prevents Cell Cycle Progression: This action limits the proliferation of cancer cells during chemotherapy.
  • Protects Hematopoietic Stem Cells: By preserving bone marrow function, it reduces the incidence of chemotherapy-induced neutropenia and other hematological toxicities.

The mechanism underscores its therapeutic role in enhancing patient tolerance to chemotherapy while maintaining efficacy against tumors .

Physical and Chemical Properties Analysis

Trilaciclib hydrochloride possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a lyophilized cake or powder.
  • Solubility: Soluble in water and common solvents used for intravenous preparations.
  • Stability: Stability studies indicate that it maintains integrity under specified storage conditions (20°C to 25°C) for limited periods post-reconstitution.

These properties are critical for ensuring safe and effective administration in clinical settings .

Applications

Trilaciclib hydrochloride has significant applications in oncology:

  1. Chemotherapy Supportive Care: It is primarily used to mitigate myelosuppression during chemotherapy regimens for small cell lung cancer.
  2. Clinical Trials: Ongoing research explores its potential in combination therapies for various malignancies beyond small cell lung cancer, assessing its safety profile and efficacy in different patient populations.

The drug's ability to enhance hematologic safety while allowing for aggressive treatment regimens positions it as a valuable addition to cancer therapy protocols .

Molecular Mechanisms of CDK4/6 Inhibition

Structural Basis of ATP-Competitive Binding to CDK4/6 Kinase Domains

Trilaciclib hydrochloride (C₂₄H₃₁ClN₈O) is a pyrimidine-based small molecule inhibitor that selectively targets the ATP-binding cleft of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). Its molecular scaffold features a fused pyrrolopyrimidine core, optimized to form hydrogen bonds with key residues in the kinase domain [1] [5]. Specifically, the aminopyridine moiety interacts with the hinge region residue Val101 of CDK6 via dual hydrogen bonds, while the carbonyl oxygen forms a solvent-bridged interaction with Asp163 in the DFG motif [1] [7]. This binding mode displaces ATP and prevents phosphorylation of downstream substrates.

Table 1: Key Structural Interactions of Trilaciclib in CDK4/6 Kinase Domains

Binding Site RegionResidue InteractionType of Interaction
Hinge regionVal101 (CDK6)Dual hydrogen bonds
DFG motifAsp163Solvent-bridged
Hydrophobic pocketPhe98, His100Van der Waals forces
Allosteric siteLys43Electrostatic

Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), trilaciclib’s substituents—including a dimethylamino group and a spirocyclic amine—optimize steric complementarity with the hydrophobic back pocket of CDK4/6, minimizing off-target binding [5] [10]. X-ray crystallography confirms that trilaciclib stabilizes the kinase in an αC-helix "in" conformation, characteristic of type I ATP-competitive inhibitors [7].

Transient G1 Phase Arrest in Hematopoietic Stem/Progenitor Cells

Trilaciclib induces reversible G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) by inhibiting CDK4/6-cyclin D complexes. This prevents retinoblastoma protein phosphorylation, thereby maintaining Rb-E2F repressor complexes and blocking E2F-mediated transcription of S-phase genes (e.g., cyclin E, DNA polymerase δ) [3] [8]. The arrest is transient due to trilaciclib’s short plasma half-life (~14 hours), allowing HSPCs to re-enter the cell cycle 24–72 hours post-administration [6] [8].

In chemotherapy-treated patients, this mechanism reduces DNA damage in HSPCs by 50–70% (measured by γH2AX foci) and lowers caspase-3/7 activity by 40%, preserving bone marrow function [3] [6]. Unlike granulocyte colony-stimulating factors, which accelerate neutrophil maturation post-damage, trilaciclib proactively shields HSPCs during cytotoxic exposure [8].

Table 2: Cell Cycle Effects of Trilaciclib in Hematopoietic Stem/Progenitor Cells

ParameterTrilaciclib TreatmentPlacebo/Control
G1 arrest duration12–24 hours<1 hour
Reduction in DNA damage50–70%Not applicable
Caspase-3/7 suppression~40%Not applicable
Hematopoietic recovery72 hours96–120 hours

Differential Inhibition Kinetics: CDK4/6 vs. Off-Target Kinases

Trilaciclib exhibits high selectivity for CDK4/6 over other CDKs due to kinetic differences in binding residence time and ATP-binding pocket topology. Live-cell bioluminescence resonance energy transfer (BRET) assays reveal trilaciclib’s intracellular IC₅₀ values:

  • CDK4: 11 nM
  • CDK6: 15 nM
  • CDK2: >1,000 nM
  • CDK9: >1,000 nM
  • CDK5: >1,000 nM [10]

The selectivity arises from trilaciclib’s inability to form stabilizing interactions with non-CDK4/6 kinases. For example, CDK2’s gatekeeper residue (Phe80) creates a shallower hydrophobic pocket, reducing trilaciclib’s binding affinity by 90-fold compared to CDK6 [7] [10]. Similarly, trilaciclib shows no activity against transcriptional CDKs (e.g., CDK9), which lack the Asp163-mediated water-bridging interaction critical for trilaciclib’s binding [1] [10].

Table 3: Kinase Selectivity Profile of Trilaciclib in Live-Cell Assays

KinaseIntracellular IC₅₀ (nM)Selectivity Ratio vs. CDK4/6
CDK4111.0 (reference)
CDK6151.4
CDK2>1,000>90
CDK9>1,000>90
CDK5>1,000>90

Retinoblastoma Protein-Dependent vs. -Independent Pathways in Myeloprotection

Trilaciclib’s myeloprotection primarily depends on retinoblastoma protein (Rb)-mediated G1 arrest in HSPCs. However, Rb-independent pathways contribute via:

  • TSC1 Stabilization: Trilaciclib dephosphorylates ring finger protein 26 (RNF26), reducing its E3 ligase activity toward tuberous sclerosis complex 1 (TSC1). Stabilized TSC1 inhibits mTOR complex 1, suppressing protein synthesis and cell growth independent of Rb [9].
  • Metabolic Regulation: CDK4/6 inhibition directly suppresses mTORC1 by phosphorylating TSC2 at Ser1217/Ser1452, blocking nutrient-sensing pathways [9].

In Rb-deficient cancers (e.g., small-cell lung cancer), trilaciclib still protects HSPCs because these cells retain Rb functionality. Conversely, Rb-null HSPCs are resistant to trilaciclib, confirming Rb’s necessity for myeloprotection [3] [8]. This mechanistic duality allows trilaciclib to spare HSPCs without compromising chemotherapy efficacy in Rb-dysregulated tumors [6] [9].

Proposed Mechanism Figure:

[Trilaciclib]  │  ├─► Inhibits CDK4/6 → Blocks Rb phosphorylation → E2F sequestration → G1 arrest (Rb-dependent)  │  └─► Dephosphorylates RNF26 → Stabilizes TSC1 → Inhibits mTORC1 → Suppresses cell growth (Rb-independent)  

Properties

CAS Number

1374635-07-0

Product Name

Trilaciclib hydrochloride

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride

Molecular Formula

C24H32Cl2N8O

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H

InChI Key

BRCYOXKEDFAUSA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.